molecular formula C16H11BrN2 B372626 2-Bromo-4,6-diphenylpyrimidine CAS No. 56181-49-8

2-Bromo-4,6-diphenylpyrimidine

Cat. No. B372626
CAS RN: 56181-49-8
M. Wt: 311.18g/mol
InChI Key: GPGIIKKUKINTGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4,6-diphenylpyrimidine is a chemical compound with the molecular formula C16H11BrN2 and a molecular weight of 311.18 . It is a solid substance at 20°C and appears as a white to light yellow powder or crystal .


Physical And Chemical Properties Analysis

2-Bromo-4,6-diphenylpyrimidine is a solid substance at 20°C . It appears as a white to light yellow powder or crystal . The melting point ranges from 127.0 to 131.0°C .

Scientific Research Applications

HDAC Inhibitors in Cancer Treatment

2-Bromo-4,6-diphenylpyrimidine has been researched for its potential as a building block in the synthesis of benzamide derivatives that act as Histone deacetylases (HDAC) inhibitors. These inhibitors are a new class of cytostatic agents showing promising results in cancer treatment by regulating gene expression and inducing cell cycle arrest or apoptosis in cancer cells .

Material Science Applications

The compound is utilized in material science research due to its unique properties. Scientists leverage its structure to create new materials with potential applications in various fields, including electronics and photonics .

Chemical Synthesis

In chemical synthesis, 2-Bromo-4,6-diphenylpyrimidine serves as a precursor or intermediate for synthesizing more complex molecules. Its bromine atom can be substituted with other groups, enabling the creation of diverse chemical entities .

Semiconductor Building Blocks

This compound is also used as a building block for small molecule semiconductors. Its molecular structure is suitable for creating organic semiconductors, which are crucial for developing electronic devices like organic light-emitting diodes (OLEDs) and solar cells .

Analytical Research

Analytical research utilizes 2-Bromo-4,6-diphenylpyrimidine for developing analytical methods such as NMR, HPLC, LC-MS, and UPLC. These methods are essential for understanding the compound’s behavior and properties in various conditions .

Safety and Hazards

2-Bromo-4,6-diphenylpyrimidine is classified under the GHS07 hazard class . It can cause skin irritation (H315) and serious eye irritation (H319) . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Mechanism of Action

Mode of Action

The mode of action of 2-Bromo-4,6-diphenylpyrimidine is currently unknown . It’s crucial to understand how this compound interacts with its targets and the resulting changes to fully comprehend its therapeutic potential.

Action Environment

It’s known that the compound should be stored in an inert atmosphere at 2-8°c .

properties

IUPAC Name

2-bromo-4,6-diphenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2/c17-16-18-14(12-7-3-1-4-8-12)11-15(19-16)13-9-5-2-6-10-13/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGIIKKUKINTGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)Br)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401306730
Record name 2-Bromo-4,6-diphenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401306730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4,6-diphenylpyrimidine

CAS RN

56181-49-8
Record name 2-Bromo-4,6-diphenylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56181-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4,6-diphenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401306730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4,6-diphenylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

48% HBr 50 mL was added to 11 g (44 mmol) of 2-amino-4,6-diphenylpyrimidine and stirred. The solution was cooled down to −20° C., and 8.5 g (53 mmol) of bromine was dropwise added thereto. Further, 3.1 g (44 mmol) of sodium nitrite was dropwise added thereto. The solution was stirred for 3 hours while elevating the temperature up to room temperature. After finishing the reaction, the solution was extracted with ethyl acetate, and the aqueous layer was removed. The organic layer was dried on anhydrous magnesium sulfate, and the solvent was removed by distillation under reduced pressure. The residue was refined by silica gel chromatography to obtain 11 g (yield: 82%) of 2-bromo-4,6-diphenylpyrimidine.
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two
Quantity
11 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Q & A

Q1: What is the significance of the dimerization reaction described in the paper?

A1: The paper [] describes an efficient method for synthesizing 2,2′-bipyrimidines from 2-halopyrimidines. This is significant because 2,2′-bipyrimidines are important building blocks in various fields, including pharmaceuticals, materials science, and catalysis. Specifically, the paper highlights the dimerization of 2-bromo-4,6-diphenylpyrimidine to its corresponding 2,2′-bipyrimidine derivative. This reaction utilizes nickel chloride, triphenylphosphine, and zinc in dimethylformamide as a solvent. This methodology provides a useful route to access diverse 2,2′-bipyrimidine derivatives, which can then be further modified for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.